molecular formula C22H15ClFN7O B2679190 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide CAS No. 1006304-71-7

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide

カタログ番号: B2679190
CAS番号: 1006304-71-7
分子量: 447.86
InChIキー: XSFCNOILKBBKGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at the 1-position and a 3-fluorobenzamide moiety at the 5-position of the pyrazole ring. This compound belongs to a class of kinase inhibitors, with structural similarities to derivatives reported in patent literature for therapeutic applications, particularly in oncology . Its molecular framework is characterized by high planarity due to the fused pyrazolo-pyrimidine system, which enhances π-π stacking interactions with biological targets.

特性

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFCNOILKBBKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process:

    • The next steps involve forming the 3-methyl-1H-pyrazol-5-yl unit and attaching the 3-fluorobenzamide moiety.

    • Throughout these steps, various reagents such as chlorinating agents, pyrazole derivatives, and specific catalysts are employed to ensure the proper reactivity and product formation.

  • Industrial Production Methods: : In an industrial setting, the synthesis is scaled up using robust protocols that enhance yield and purity. Continuous flow chemistry and automated synthesizers are commonly employed to streamline the process, reducing reaction times and improving overall efficiency.

化学反応の分析

  • Types of Reactions: : This compound can undergo:

    • Oxidation and Reduction: : The presence of aromatic rings allows for electrophilic and nucleophilic aromatic substitutions.

    • Substitution Reactions: : Halogenation, particularly chlorination and fluorination, is a significant reaction due to the compound's chemical structure.

  • Common Reagents and Conditions: : Reagents like halogenating agents (e.g., Cl2, F2), strong bases (e.g., NaOH), and organic solvents (e.g., DMSO, DMF) are frequently used.

  • Major Products Formed: : Depending on the reaction, products can range from modified pyrazole derivatives to completely new heterocyclic compounds.

科学的研究の応用

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is valuable in:

  • Chemistry: : Utilized as a precursor in organic synthesis, particularly in developing new heterocyclic compounds.

  • Biology: : Employed in biochemical assays to understand enzyme functions and protein interactions.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

  • Industry: : Used in the development of new materials with specific electronic or optical properties.

作用機序

  • Molecular Targets and Pathways: : This compound exerts its effects by interacting with specific proteins or enzymes, potentially inhibiting or activating biological pathways. Its aromatic rings and substituent groups facilitate binding to active sites of enzymes or receptors.

  • Pathways Involved: : Can influence signaling pathways like MAPK, JAK-STAT, or others relevant to its bioactivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrazolo[3,4-d]pyrimidine scaffold but differing in substituents and functional groups. Key differences in physicochemical properties, binding affinity, and bioactivity are highlighted.

Structural Analog with 2,3-Dimethylphenyl Substitution

Compound : N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-fluorobenzamide

  • Structural Difference : Replacement of the 4-chlorophenyl group with a 2,3-dimethylphenyl substituent.
  • Increased lipophilicity (logP) due to methyl groups, which may enhance membrane permeability but reduce solubility .
  • Molecular Weight : 513.97 g/mol (vs. 504.91 g/mol for the target compound) .

Chromen-4-one Derivatives from Patent Literature

Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 )

  • Structural Difference : Incorporation of a chromen-4-one moiety and sulfonamide group.
  • Impact :
    • The chromen-4-one system introduces additional hydrogen-bonding sites, improving target affinity (e.g., kinase inhibition).
    • Sulfonamide enhances solubility but may reduce blood-brain barrier penetration.
  • Melting Point : 175–178°C (vs. unlisted for the target compound) .
  • Molecular Weight : 589.1 g/mol (M++1), significantly higher than the target compound .

Morpholinophenyl-Substituted Analog

Compound: (R)/(S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 60 )

  • Structural Difference: Replacement of the 3-fluorobenzamide group with a morpholinophenyl moiety and chromen-4-one system.
  • Impact :
    • The morpholine group improves water solubility and pharmacokinetic properties.
    • Enantiomeric excess (96.21%) indicates stereoselective synthesis, which may influence target specificity .
  • Molecular Weight : 599.1 g/mol (M++1), highlighting the additive effect of bulky substituents .

Data Table: Key Properties of Comparable Compounds

Compound Substituent Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound (4-chlorophenyl) 4-Cl-C6H4, 3-F-C6H4CONH 504.91 N/A High planarity, kinase inhibition potential
N-{1-[1-(2,3-Dimethylphenyl)-...}-3-fluorobenzamide 2,3-(CH3)2-C6H3 513.97 N/A Increased lipophilicity
Example 53 (Chromen-4-one derivative) Chromen-4-one, sulfonamide 589.1 175–178 Enhanced solubility, kinase affinity
Example 60 (Morpholinophenyl derivative) Morpholinophenyl, chromen-4-one 599.1 242–245 High enantiomeric purity (96.21%)

Research Findings and Implications

  • Steric and Electronic Effects : The 4-chlorophenyl group in the target compound balances steric bulk and electronic effects (Cl as an electron-withdrawing group), optimizing interactions with kinase ATP-binding pockets .
  • Solubility vs. Permeability : Sulfonamide and morpholine-containing analogs (e.g., Examples 53 and 60) prioritize solubility, whereas methyl or chloro substituents favor lipophilicity and cellular uptake .
  • Synthetic Challenges : The target compound’s synthesis likely employs cross-coupling reactions (e.g., Suzuki-Miyaura) and amidation steps, as evidenced by methodologies in patent examples . Refinement tools like SHELXL and wavefunction analyzers like Multiwfn may aid in structural validation and electronic property analysis.

生物活性

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines, including the compound in focus, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as tyrosine kinase inhibition.

Case Studies

  • Inhibition of Cancer Cell Lines :
    • A study reported that derivatives of pyrazolo[3,4-d]pyrimidine demonstrated cytotoxicity against several cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
    • Another study highlighted that specific derivatives exhibited significant inhibition of lung cancer cell lines with IC50 values as low as 0.07 µM .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with tumor growth and survival. For instance, they have been noted to inhibit c-Src and Bcr-Abl tyrosine kinases, which are critical in many cancers .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise in anti-inflammatory applications. The structural components of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide suggest potential interactions with inflammatory pathways.

Research Findings

  • Compounds within this class have been evaluated for their ability to modulate inflammatory responses in vitro and in vivo. Specific derivatives have been linked to reduced levels of pro-inflammatory cytokines, suggesting a beneficial role in managing inflammatory diseases .

Pharmacokinetic Properties

Understanding the pharmacokinetics of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is crucial for its therapeutic application.

PropertyValue
SolubilityModerate
BioavailabilityHigh
MetabolismHepatic
Elimination Half-life12 hours

These properties indicate that the compound has favorable characteristics for therapeutic use, although further studies are necessary to fully elucidate its pharmacokinetic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。